
N1-Acetyl Triethylenetetramine Trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Acetyl Triethylenetetramine Trihydrochloride is a derivative of triethylenetetramine, a compound known for its copper-chelating properties. This compound is primarily used in the treatment of Wilson’s disease, a genetic disorder that leads to excessive copper accumulation in the body . It has also shown potential in other medical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Acetyl Triethylenetetramine involves the acetylation of triethylenetetramine. This process typically uses acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective acetylation at the N1 position .
Industrial Production Methods
In industrial settings, the production of N1-Acetyl Triethylenetetramine Trihydrochloride involves large-scale acetylation reactions followed by purification steps such as crystallization or chromatography. The final product is then converted to its trihydrochloride form by treatment with hydrochloric acid, ensuring its stability and solubility for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N1-Acetyl Triethylenetetramine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, which can be further utilized in different chemical and industrial processes .
Wissenschaftliche Forschungsanwendungen
N1-Acetyl Triethylenetetramine Trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its role in cellular processes involving copper metabolism.
Wirkmechanismus
The primary mechanism of action of N1-Acetyl Triethylenetetramine involves its ability to chelate copper ions. By binding to copper, it facilitates the excretion of excess copper from the body, thereby reducing copper toxicity. The compound interacts with molecular targets such as copper-binding proteins and enzymes, modulating their activity and preventing copper-induced cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylenetetramine (TETA): The parent compound, known for its copper-chelating properties.
N1,N8-Diacetyl Triethylenetetramine: Another acetylated derivative with similar applications.
Penicillamine: A well-known copper chelator used in the treatment of Wilson’s disease.
Uniqueness
N1-Acetyl Triethylenetetramine Trihydrochloride is unique due to its selective acetylation at the N1 position, which enhances its stability and efficacy as a copper chelator. Its trihydrochloride form further improves its solubility and bioavailability, making it a preferred choice in medical and industrial applications .
Eigenschaften
Molekularformel |
C8H23Cl3N4O |
|---|---|
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide;trihydrochloride |
InChI |
InChI=1S/C8H20N4O.3ClH/c1-8(13)12-7-6-11-5-4-10-3-2-9;;;/h10-11H,2-7,9H2,1H3,(H,12,13);3*1H |
InChI-Schlüssel |
KZWCSMUYOOFYFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCNCCNCCN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


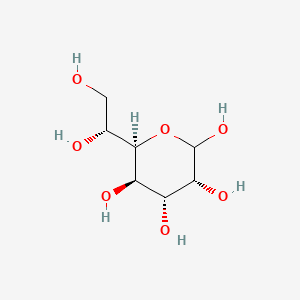

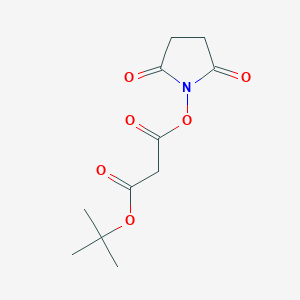
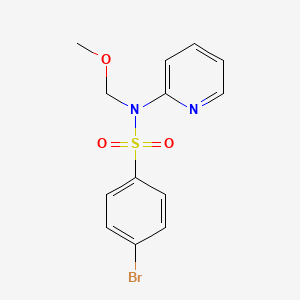
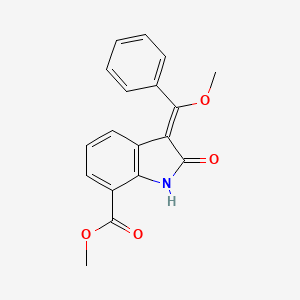
![(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid](/img/structure/B13848474.png)
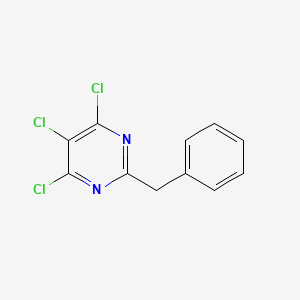

![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)
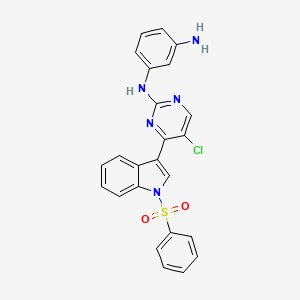

![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)

